molecular formula C33H23ClN4O2S B11538395 2-(3-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione

2-(3-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11538395
M. Wt: 575.1 g/mol
InChI Key: SMNSXNPLPAZLFB-UHFFFAOYSA-N
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Description

2-(3-{2-[5-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a combination of several aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{2-[5-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrazole and thiazole rings, followed by their functionalization and subsequent coupling to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

2-(3-{2-[5-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound and the type of reaction performed. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups .

Scientific Research Applications

2-(3-{2-[5-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-{2-[5-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    2-(3-{2-[5-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Similar in structure but with variations in functional groups.

    4-CHLORO-N-(2,4,5-TRICHLORO-PHENYL)-BENZENESULFONAMIDE: Shares some structural motifs but differs in overall framework

Uniqueness

The uniqueness of 2-(3-{2-[5-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its intricate combination of aromatic and heterocyclic rings, which confer specific chemical and biological properties not found in simpler compounds .

Properties

Molecular Formula

C33H23ClN4O2S

Molecular Weight

575.1 g/mol

IUPAC Name

2-[3-[2-[3-(4-chlorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione

InChI

InChI=1S/C33H23ClN4O2S/c1-20-9-11-21(12-10-20)28-18-30(22-13-15-24(34)16-14-22)38(36-28)33-35-29(19-41-33)23-5-4-6-25(17-23)37-31(39)26-7-2-3-8-27(26)32(37)40/h2-17,19,30H,18H2,1H3

InChI Key

SMNSXNPLPAZLFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=NC(=CS4)C5=CC(=CC=C5)N6C(=O)C7=CC=CC=C7C6=O

Origin of Product

United States

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